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molecular formula C9H6F3NOS B8304183 1-Isothiocyanato-4-methoxy-2-trifluoromethyl-benzene

1-Isothiocyanato-4-methoxy-2-trifluoromethyl-benzene

Cat. No. B8304183
M. Wt: 233.21 g/mol
InChI Key: ANAWFMIGKWIVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for [4-2-pyrrolidin-1-yl-ethoxy)-phenyl]-urea but using 1-isothiocyanato-4-methoxy-2-trifluoromethyl-benzene. Title compound: ES-MS: 251.0 [M+H]+; single peak at tR=3.13 min (System 2).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=O.[N:5]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1[C:16](F)(F)F)=[C:6]=[S:7]>>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([NH:5][C:6]([NH2:1])=[S:7])=[C:9]([CH3:16])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=C(C=C(C=C1)OC)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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